![molecular formula C23H30O3 B6292410 4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester, 97% CAS No. 61922-31-4](/img/structure/B6292410.png)
4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester, 97%
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Overview
Description
4’-Octyloxy-biphenyl-4-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 59748-18-4 . It has a molecular weight of 326.44 . The IUPAC name for this compound is 4’-(octyloxy)[1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The SMILES string for this compound isOC(=O)c1ccc(cc1)-c2ccccc2
. This indicates that the compound contains a carboxylic acid group attached to a biphenyl group, which is further substituted with an octyloxy group. Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Synthesis of Thermotropic Copolyesters
One of the primary applications of this compound is in the synthesis of thermotropic copolyesters . A series of novel copolyesters based on polyethylene terephthalate (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) was obtained by melt polycondensation of bis(2-hydroxyethyl) terephthalate and 4′-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst .
Production of Heat-Resistant Materials
The copolyesters synthesized using this compound possess increased heat resistance and form nematic melts at 270 °C and higher . This makes them useful in obtaining heat-resistant materials with an ordered structure and improved performance .
Liquid Crystal Phase Formation
The copolyesters comprising 60–80 mol% of HBCA units show liquid crystal (LC) phase formation . This LC phase formation is accompanied by transition to non-Newtonian characteristics of the melt flow, as well as an equalization of storage and loss moduli values .
Improvement of Mechanical Characteristics
The mechanical characteristics of these LC copolyesters show similar or better values than those of well-known LC polymers . This suggests that the compound can be used to improve the mechanical characteristics of polymers .
Enhancement of Thermal Behavior
The compound can be used to enhance the thermal behavior of polymers . Copolyesters comprising 60–80 mol% of HBCA possessed increased heat resistance .
Production of High-Performance Polymers
The compound can be used in the production of high-performance polymers . The copolyesters synthesized using this compound showed similar or better values than those of well-known LC polymers .
Mechanism of Action
Target of Action
Similar compounds such as biphenyl carboxylic acids have been known to interact with various biological targets .
Mode of Action
It is known that esters, like the ethyl ester group in this compound, can undergo hydrolysis in the presence of water and an acid or base, forming an alcohol and a carboxylic acid . This could potentially lead to interactions with various biological targets.
Biochemical Pathways
The hydrolysis of the ester group could potentially affect various biochemical pathways, depending on the resulting alcohol and carboxylic acid .
Pharmacokinetics
The compound’s bioavailability could potentially be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups such as the ester group .
Result of Action
The hydrolysis of the ester group could potentially lead to various molecular and cellular effects, depending on the resulting alcohol and carboxylic acid .
Action Environment
Factors such as temperature, ph, and the presence of water could potentially influence the hydrolysis of the ester group and thus the compound’s action .
properties
IUPAC Name |
ethyl 4-(4-octoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-3-5-6-7-8-9-18-26-22-16-14-20(15-17-22)19-10-12-21(13-11-19)23(24)25-4-2/h10-17H,3-9,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMEKJOVCPRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester |
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